molecular formula C20H16ClNO2 B2758352 (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1186396-68-8

(2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2758352
CAS No.: 1186396-68-8
M. Wt: 337.8
InChI Key: CUUBGNVRGLJXDQ-UHFFFAOYSA-N
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Description

(2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-7-methylquinoline-3-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and chalcone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chloroquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-3-(2-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

Uniqueness

(2E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the specific substitution pattern on the quinoline ring and the presence of the methoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-13-3-4-15-12-16(20(21)22-18(15)11-13)7-10-19(23)14-5-8-17(24-2)9-6-14/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUBGNVRGLJXDQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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